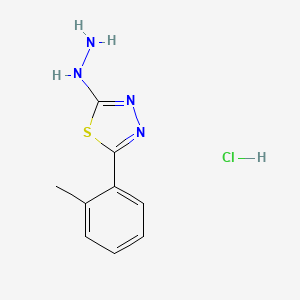![molecular formula C10H16N2O2S B8395408 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal](/img/structure/B8395408.png)
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is an organic compound belonging to the class of biotin and derivatives. These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-D]imidazole ring system and subsequent functionalization to introduce the pentanal group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves its interaction with biotin-dependent enzymes. These enzymes catalyze reactions essential for various metabolic pathways. The compound acts as a cofactor, facilitating the transfer of carboxyl groups in carboxylation reactions . The molecular targets include pyruvate carboxylase and other biotin-dependent carboxylases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin: The parent compound of the class, essential for various metabolic processes.
Biotinylated Compounds: Derivatives of biotin used in biochemical assays and research.
Uniqueness
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its role as a biotin derivative also makes it valuable in biological and medical research .
Propriétés
Formule moléculaire |
C10H16N2O2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanal |
InChI |
InChI=1S/C10H16N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h5,7-9H,1-4,6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 |
Clé InChI |
ARDNWGMSCXSPBF-CIUDSAMLSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC=O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Dichloromethyl-s-triazolo[1,5-a]pyridine](/img/structure/B8395331.png)


![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)



![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B8395391.png)


![1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone](/img/structure/B8395406.png)
![3-(3-{3-t-Butyl-5-[(isoquinoline-3-carbonyl)-amino]-pyrazol-1-yl}-phenyl)-propionic acid ethyl ester](/img/structure/B8395415.png)
![(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide](/img/structure/B8395419.png)

